molecular formula C15H17N5O B6451421 2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine CAS No. 2548978-31-8

2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

Cat. No.: B6451421
CAS No.: 2548978-31-8
M. Wt: 283.33 g/mol
InChI Key: BKMXIHZMHWZFNX-UHFFFAOYSA-N
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Description

2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is a complex organic compound featuring an imidazole ring, a pyridine ring, and a fused bicyclic octahydropyrrolo[3,4-b]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine typically involves multi-step organic synthesis techniques. One common approach includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Construction of the Octahydropyrrolo[3,4-b]pyrrole Core: This bicyclic structure can be formed via a cyclization reaction involving a suitable diene and a dienophile in a Diels-Alder reaction, followed by hydrogenation to saturate the rings.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid and a halogenated precursor of the bicyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the pyridine ring or the imidazole ring using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially if it is halogenated. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the pyridine or imidazole rings.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine may serve as a probe to study enzyme interactions, given the presence of the imidazole ring, which is known to interact with various enzymes.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. The imidazole ring is a common motif in many drugs, including antifungal and anticancer agents, suggesting that this compound might exhibit similar activities.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in organic synthesis, leveraging its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(1H-imidazole-4-carbonyl)-pyrrolidin-3-yl]pyridine: Similar structure but with a simpler pyrrolidine ring instead of the bicyclic core.

    2-[1-(1H-imidazole-4-carbonyl)-piperidin-4-yl]pyridine: Contains a piperidine ring, offering different steric and electronic properties.

Uniqueness

The uniqueness of 2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine lies in its fused bicyclic structure, which provides rigidity and a distinct three-dimensional shape. This can lead to unique interactions with biological targets and different reactivity compared to simpler analogs.

This compound’s combination of an imidazole ring, a pyridine ring, and a bicyclic core makes it a versatile and valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

1H-imidazol-5-yl-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(12-7-16-10-18-12)20-6-4-11-8-19(9-13(11)20)14-3-1-2-5-17-14/h1-3,5,7,10-11,13H,4,6,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMXIHZMHWZFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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